molecular formula C25H25Cl2N5O B2371433 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 890636-00-7

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2371433
CAS No.: 890636-00-7
M. Wt: 482.41
InChI Key: BHZGREAYBXFGJG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolopyrimidine ring, a piperazine ring, and two phenyl rings. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups. For example, the piperazine ring might undergo reactions with acids or bases, and the phenyl rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar piperazine ring and the nonpolar phenyl rings might give the compound both polar and nonpolar properties .

Scientific Research Applications

Synthesis and Potential Medical Applications

The chemical compound 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine, due to its structural complexity and potential bioactive properties, has been a subject of interest in various scientific research studies focusing on the synthesis of novel compounds and evaluation of their therapeutic potentials.

  • Synthesis of Novel Compounds : Researchers have developed methods for synthesizing novel compounds derived from complex chemical structures similar to this compound. These compounds have been analyzed for their potential as COX inhibitors, showing significant analgesic and anti-inflammatory activities, which suggest their utility in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Pharmacological Properties : Another area of research involves the exploration of the role of specific moieties on the core structure of pyrazolo[1,5-a]pyrimidine in affecting the affinity and selectivity profiles of adenosine A1 and A2A receptor subtypes. These studies provide insights into designing compounds with targeted pharmacological activities, emphasizing the importance of molecular modifications to achieve desired biological effects (L. Squarcialupi et al., 2017).

  • Antimicrobial Activities : The antimicrobial potential of compounds structurally related to this compound has been investigated, showing that certain derivatives possess good or moderate activities against various microorganisms. This suggests the possibility of developing new antimicrobial agents based on these structural frameworks (H. Bektaş et al., 2007).

  • Anticancer Activity : The synthesis and evaluation of the crystal structure and biological activity of derivatives of pyrazolo[1,5-a]pyrimidine have led to the discovery of compounds with moderate anticancer activity. This highlights the potential of such compounds in the development of new cancer therapies (Lu Jiu-fu et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Unfortunately, without more information, it’s difficult to predict what these might be .

Properties

IUPAC Name

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N5O/c1-17-13-24(32-25(29-17)21(15-28-32)20-5-3-4-6-22(20)27)31-11-9-30(10-12-31)16-18-14-19(26)7-8-23(18)33-2/h3-8,13-15H,9-12,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGREAYBXFGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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